Ipatasertib
Vue d'ensemble
Description
Ipatasertib (RG7440) is an experimental cancer drug in development by Roche. It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .
Synthesis Analysis
The first-generation process to manufacture Akt inhibitor Ipatasertib involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale . All three stereocenters are introduced using enzyme or metal catalysis .Molecular Structure Analysis
Ipatasertib belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .Chemical Reactions Analysis
The convergent synthesis of Ipatasertib consists of ten steps with eight isolated intermediates and utilizes a wide range of chemical techniques and technologies to build up this complex drug .Physical And Chemical Properties Analysis
Ipatasertib is a small molecule with a molar mass of 458.00 g·mol −1 . It is a potent, highly selective, small-molecule inhibitor of protein kinase B (Akt) .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Oncology, specifically the treatment of metastatic castration-resistant prostate cancer .
Summary of the Application
Ipatasertib, a selective AKT kinase inhibitor, has been used in the treatment of metastatic castration-resistant prostate cancer. The drug was administered to 1101 patients in the IPATential150 study .
Methods of Application
The drug was administered orally at a dose of 400 mg once daily. The exposure metrics of ipatasertib were generated as model-predicted area under the concentration–time curve at steady state (AUC SS) .
Metastatic Triple-Negative Breast Cancer
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of metastatic triple-negative breast cancer .
Summary of the Application
Ipatasertib has been used in combination with atezolizumab and taxane as a first-line therapy for locally advanced/metastatic triple-negative breast cancer .
Methods of Application
The treatment regimen comprised intravenous atezolizumab 840 mg (days 1 and 15), oral ipatasertib 400 mg/day (days 1–21), and intravenous paclitaxel 80 mg/m2 (or nab-paclitaxel 100 mg/m2; days 1, 8, and 15) every 28 days .
Results or Outcomes
Among 317 patients treated with the triplet, efficacy ranged across studies as follows: median progression-free survival (PFS) 5.4 to 7.4 months, objective response rate 44% to 63%, median duration of response 5.6 to 11.1 months, and median overall survival 15.7 to 28.3 months .
Regulatory T Cell Depletion
Specific Scientific Field
This application falls under the field of Immunology .
Summary of the Application
Ipatasertib has been shown to efficiently deplete FOXP3+ regulatory T cells from the tumour microenvironment (TME), resulting in increased infiltration of effector T cells in solid tumours .
Results or Outcomes
The outcomes of this application suggest that Ipatasertib may enhance the immune response against tumors by reducing the number of regulatory T cells, which normally suppress the immune response .
Breast Cancer Treatment with Circulating Tumor DNA (ctDNA)
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of breast cancer .
Summary of the Application
This trial is looking at measuring circulating tumour DNA (ctDNA) in the blood from breast cancer. Doctors may then treat the cancer by adding ipatasertib to fulvestrant and palbociclib .
Results or Outcomes
The outcomes of this application are not available as this is an ongoing trial .
Advanced Solid Tumors
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Ipatasertib has been shown to efficiently deplete FOXP3+ regulatory T cells from the tumour microenvironment (TME), resulting in increased infiltration of effector T cells in solid tumours .
Results or Outcomes
The outcomes of this application suggest that Ipatasertib may enhance the immune response against tumors by reducing the number of regulatory T cells, which normally suppress the immune response .
Breast Cancer Treatment with Circulating Tumor DNA (ctDNA)
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of breast cancer .
Summary of the Application
This trial is looking at measuring circulating tumour DNA (ctDNA) in the blood from breast cancer. Doctors may then treat the cancer by adding ipatasertib to fulvestrant and palbociclib .
Results or Outcomes
The outcomes of this application are not available as this is an ongoing trial .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
Record name | Ipatasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipatasertib | |
CAS RN |
1001264-89-6, 1489263-16-2 | |
Record name | GDC 0068 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipatasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipatasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipatasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPATASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.